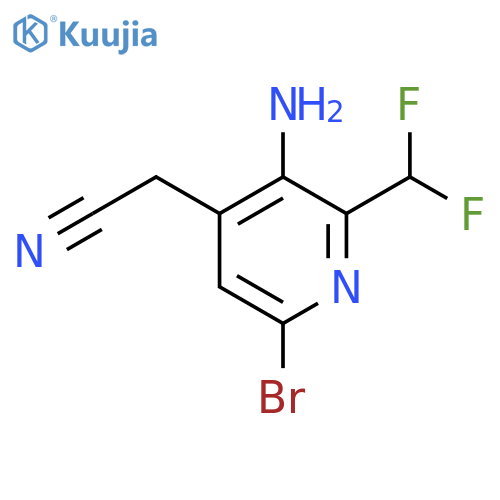Cas no 1805338-85-5 (3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)

1805338-85-5 structure
商品名:3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile
CAS番号:1805338-85-5
MF:C8H6BrF2N3
メガワット:262.0541472435
CID:4853425
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile
-
- インチ: 1S/C8H6BrF2N3/c9-5-3-4(1-2-12)6(13)7(14-5)8(10)11/h3,8H,1,13H2
- InChIKey: SJAPRBLGIDSZEB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC#N)=C(C(C(F)F)=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069672-1g |
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile |
1805338-85-5 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1805338-85-5 (3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
